An In-depth Technical Guide to Fmoc-5-hydroxy-DL-tryptophan: Core Chemical Properties and Applications
An In-depth Technical Guide to Fmoc-5-hydroxy-DL-tryptophan: Core Chemical Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-α-Fmoc-5-hydroxy-DL-tryptophan. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and the exploration of novel therapeutics.
Core Chemical Properties
Fmoc-5-hydroxy-DL-tryptophan is a derivative of the amino acid tryptophan, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a hydroxyl group at the 5-position of the indole side chain. The Fmoc group provides a temporary blockage of the N-terminus, which is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS). The 5-hydroxy modification on the indole ring offers a site for further chemical modification and can influence the biological activity of the resulting peptides.
Physicochemical Data
Quantitative data for Fmoc-5-hydroxy-DL-tryptophan is summarized in the table below. It is important to note that specific experimental values for the DL-racemic mixture can be limited in the literature. Where direct data is unavailable, information on closely related compounds is provided for reference.
| Property | Value | Notes |
| Molecular Formula | C₂₆H₂₂N₂O₅ | |
| Molecular Weight | 442.46 g/mol | |
| Appearance | Solid, typically a white to off-white powder | |
| Melting Point | Data not available for the DL-form. For comparison, the unprotected DL-5-Hydroxytryptophan has a melting point of ~298 °C (decomposes).[1] The related compound Fmoc-5-fluoro-L-tryptophan has a melting point of 161-178 °C.[2] | |
| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3] Quantitative solubility data is not readily available. | |
| Stability | The Fmoc protecting group is stable under acidic and neutral conditions but is readily cleaved by bases such as piperidine. The 5-hydroxyindole moiety may be susceptible to oxidation, particularly under harsh acidic conditions or prolonged exposure to air and light. |
Spectroscopic Data
Detailed experimental spectra for Fmoc-5-hydroxy-DL-tryptophan are not widely published. The following information is based on the expected spectral characteristics and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the indole ring protons, and the α- and β-protons of the amino acid backbone.
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¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyls of the carboxylic acid and the Fmoc group, the aromatic carbons of the Fmoc and indole moieties, and the aliphatic carbons of the amino acid.
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FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the carboxylic acid and the urethane of the Fmoc group, and the aromatic C-H and C=C stretching vibrations of the fluorenyl and indole rings.
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UV-Vis: The ultraviolet-visible spectrum is expected to show strong absorbance bands characteristic of the Fmoc group and the indole chromophore. The unprotected tryptophan has absorbance maxima around 280 nm.[4]
Experimental Protocols
The primary application of Fmoc-5-hydroxy-DL-tryptophan is in solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for the incorporation of this amino acid into a peptide chain using HBTU as a coupling agent.
Materials
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Fmoc-Rink Amide resin (or other suitable solid support)
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Fmoc-5-hydroxy-DL-tryptophan
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol for a Single Coupling Cycle
This protocol outlines the steps for coupling Fmoc-5-hydroxy-DL-tryptophan to a resin-bound peptide chain with a free N-terminal amine.
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
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In a separate vial, dissolve Fmoc-5-hydroxy-DL-tryptophan (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test (or other suitable colorimetric test) to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the reaction is incomplete, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Cleavage and Purification
-
Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Repeat the ether wash and centrifugation steps.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a fluffy white powder.
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis
Caption: A generalized workflow for the solid-phase synthesis of a peptide incorporating Fmoc-5-hydroxy-DL-tryptophan.
Serotonin Signaling Pathway
The biological significance of incorporating 5-hydroxytryptophan into peptides often relates to its role as a precursor to the neurotransmitter serotonin. Peptides containing this residue may interact with components of the serotonergic system.
Caption: A simplified representation of a major serotonin signaling pathway initiated by the conversion of tryptophan to 5-HTP.[6]
Conclusion
Fmoc-5-hydroxy-DL-tryptophan is a valuable building block for peptide synthesis, offering the potential to create novel peptides with unique biological activities. While specific physicochemical data for the DL-racemic mixture is not extensively documented, its application in SPPS follows well-established protocols. The incorporation of the 5-hydroxy-tryptophan moiety opens avenues for exploring interactions with the serotonergic system and developing new therapeutic agents. Further research is warranted to fully characterize this compound and explore the full potential of the peptides derived from it.
References
- 1. (+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]
- 5. bachem.com [bachem.com]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
